
ANHYDROPERFORINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anhydroperforine can be synthesized through the intramolecular cyclization of haplophyllidine. This process involves the use of mineral acids such as sulfuric acid, nitric acid, and perchloric acid at room temperature . The cyclization reaction leads to the formation of this compound by eliminating methanol and aromatizing the ring structure .
Industrial Production Methods: The industrial production of this compound primarily involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to various extraction processes to isolate the alkaloid . The extracted compound is then purified using chromatographic techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Anhydroperforine undergoes several types of chemical reactions, including nitration, bromination, and cyclization . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic anhydride are commonly used for nitration reactions.
Bromination: Bromine and bromosuccinimide are used for bromination reactions.
Major Products Formed:
Applications De Recherche Scientifique
Anhydroperforine has several scientific research applications due to its unique chemical structure and properties:
Mécanisme D'action
The mechanism of action of anhydroperforine involves its interaction with various molecular targets and pathways:
Cyclization and Aromatization: The compound undergoes intramolecular cyclization and aromatization reactions, which are crucial for its biological activity.
Molecular Targets: this compound targets specific enzymes and receptors in the central nervous system, contributing to its antimicrobial and cytotoxic effects.
Pathways Involved: The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Anhydroperforine is unique among quinoline alkaloids due to its specific structural features and reactivity:
Propriétés
Numéro CAS |
22952-50-7 |
|---|---|
Formule moléculaire |
C18H23NO4 |
Poids moléculaire |
317.1627 g/mol |
Synonymes |
6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


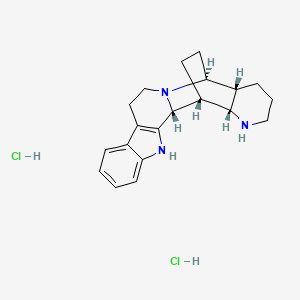
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
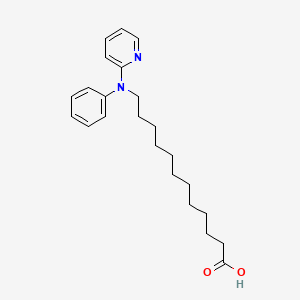

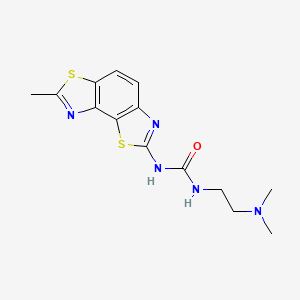
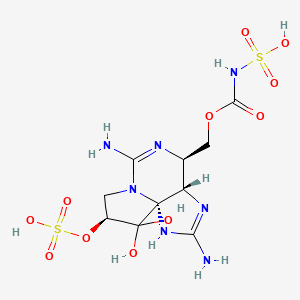
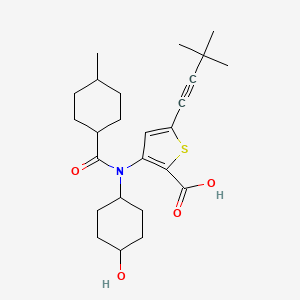

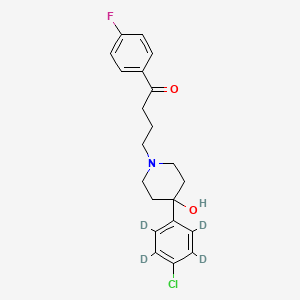

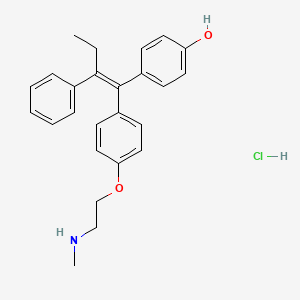
![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)
